Rapamicina-d3 (contiene d0) Grado Técnico

Descripción general

Descripción

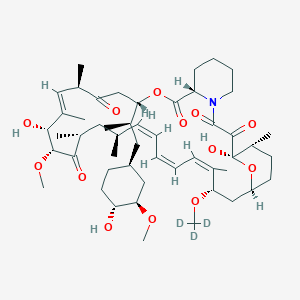

Rapamycin-d3 is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). It interacts with FKBP prolyl isomerase 1A (FKBP12) to form a complex that binds to and inhibits the kinase activity of mTORC1. Rapamycin inhibits growth of Rh1 and Rh30 rhabdomyosarcoma cells in serum-free medium, with 50% inhibition observed at concentrations of 0.1 and 0.5 ng/ml, respectively, and increases apoptosis in these cells at 100 ng/ml. It also induces autophagy in a variety of cell types. Rapamycin inhibits IL-2-induced proliferation of IL-2-dependent T cells by 50% when used at concentrations less than 5 pM. Formulations containing rapamycin have been used as immunosuppressive agents in the prevention of organ transplant rejection.

Rapamycin-d3 contains three deuterium atoms at the methyl position. It is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin interacts with the cytosolic FK-binding protein 12 (FKBP12) to form a complex which inhibits the mammalian target of rapamycin (mTOR) pathway by directly binding to mTOR Complex 1 (mTORC1). Rapamycin and other inhibitors of mTORC1 signaling show potential in treating cancer, adipogenesis, diabetes, tuberous sclerosis, and cardiovascular disease.

Aplicaciones Científicas De Investigación

Investigación neurológica

La rapamicina-d3 se utiliza en investigación neurológica. Está disponible como un estándar de referencia de Neurology Research Chemicals and Analytical Standards .

Inmunosupresor

La rapamicina-d3 se utiliza ampliamente como inmunosupresor . Se ha utilizado para prevenir el rechazo de órganos en pacientes trasplantados debido a su capacidad para inhibir la respuesta inmunitaria .

Antimicótico

Inicialmente, la rapamicina-d3 se usó exclusivamente como antimicótico . Se produjo a partir de Streptomyces hygroscopicus, una bacteria conocida por producir metabolitos bioactivos .

Potencial anticancerígeno

La rapamicina-d3 ha demostrado potencial anticancerígeno . Actúa sobre la vía de señalización mTOR, que se ha identificado como un regulador clave de diferentes vías involucradas en la progresión del cáncer .

Propiedades antivirales

La rapamicina-d3 tiene propiedades antivirales . Ha ganado mucha atención por su actividad contra la tormenta de citocinas en pacientes con COVID-19 .

Potencial antienvejecimiento

La rapamicina-d3 también se está estudiando por su potencial antienvejecimiento

Mecanismo De Acción

Target of Action

Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR), a serine-threonine kinase . mTOR is a major nutrition and energy sensor that regulates growth and lifespan in yeast and animals . It is involved in cell proliferation, differentiation, and angiogenesis . In addition to mTOR, recent studies have identified STAT3, a transcription factor considered to be undruggable, as a direct functional protein target of rapamycin .

Mode of Action

Rapamycin exerts its effects by binding to its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-rapamycin complex then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, inhibiting it . This inhibition of mTOR signaling leads to a decrease in protein synthesis and cell proliferation . When rapamycin targets STAT3, it decreases its transcription activity .

Biochemical Pathways

Rapamycin affects multiple biochemical pathways. It is known to inhibit the mTOR signaling pathway, which connects immune and metabolic signals . This inhibition affects immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Rapamycin also impacts the STAT3 pathway and c-Myc-regulated gene expression .

Pharmacokinetics

Most of the drug is sequestered in erythrocytes, resulting in whole blood concentrations being considerably higher than plasma concentrations .

Result of Action

Rapamycin has been shown to induce G0/G1 arrest in multiple myeloma cells, associated with an increase of the cyclin-dependent kinase inhibitor p27 and a decrease of cyclins D2 and D3 . It also induces apoptosis in primary, mainly noncycling cells . Furthermore, rapamycin has been found to suppress tumor growth along with a decreased expression of STAT3 and c-Myc in an in vivo xenograft mouse model for hepatocellular carcinoma .

Action Environment

The action of Rapamycin is influenced by environmental factors such as nutrient availability and light energy status. Experimental limitation of these factors in wild-type Arabidopsis produced phenotypes observed with TOR knockdown plants, indicating a link between TOR signaling and nutrition/light energy status

Análisis Bioquímico

Biochemical Properties

Rapamycin-d3 (contains d0) Technical Grade plays a significant role in biochemical reactions. It interferes with protein synthesis . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions are not clearly mentioned in the available resources.

Cellular Effects

The specific cellular effects of Rapamycin-d3 (contains d0) Technical Grade are not clearly mentioned in the available resources. It is known to interfere with protein synthesis , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Rapamycin-d3 (contains d0) Technical Grade is not clearly mentioned in the available resources. As it interferes with protein synthesis , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

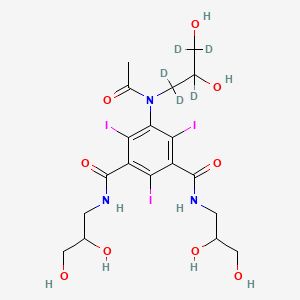

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-STESSXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

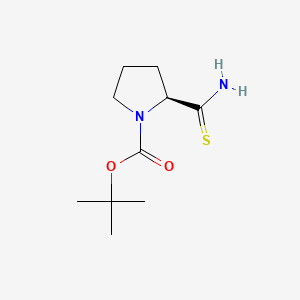

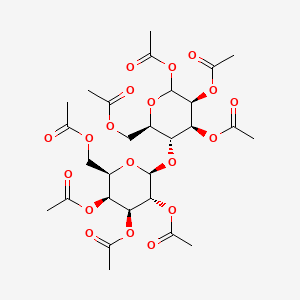

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

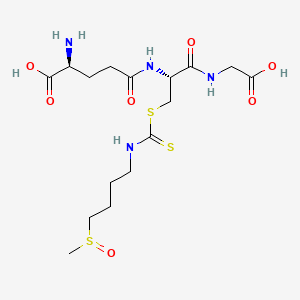

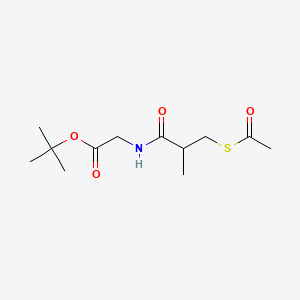

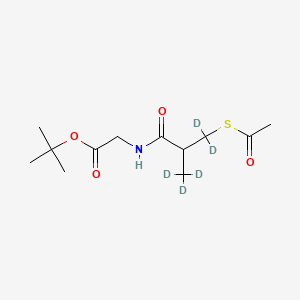

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)